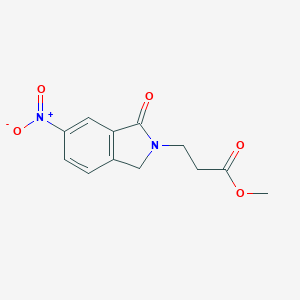
N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as DOBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DOBA was first synthesized in 2011 by researchers at the University of California, Irvine. Since then, it has been studied extensively for its unique properties and potential uses.
作用機序
N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide works by binding to specific targets within cells and tissues, such as proteins or nucleic acids. Once bound, it fluoresces, allowing for its detection and visualization. The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is still being studied, but it is believed to involve interactions with the target molecule's electronic structure.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. This makes it an ideal candidate for use as a fluorescent probe in biological systems.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide as a fluorescent probe is its high sensitivity and specificity. It can detect even low levels of target molecules, making it a valuable tool for studying biological systems. However, N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide does have some limitations. It is not suitable for use in certain imaging techniques, such as two-photon microscopy, and its fluorescence can be affected by environmental factors such as pH and temperature.
将来の方向性
There are many potential future directions for research involving N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One area of interest is its use in studying protein-protein interactions, which are critical for many biological processes. N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide could also be used to study the dynamics of cellular signaling pathways and to identify new drug targets. Additionally, researchers are exploring ways to modify N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide to improve its properties, such as increasing its stability and reducing its sensitivity to environmental factors. Overall, N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has the potential to be a valuable tool for studying biological systems and advancing our understanding of the underlying mechanisms of life.
合成法
The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves a multi-step process that starts with the reaction of 2,5-dimethoxyaniline with 2-formylbenzoic acid to form 2-(2,5-dimethoxyphenyl)-1,3-benzoxazol-5-carboxaldehyde. This intermediate is then reacted with ethyl acetate and ammonium acetate to produce N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has shown promise in various scientific research applications. One of the most notable of these is its potential as a fluorescent probe for imaging biological systems. N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can be used to label proteins, nucleic acids, and other biomolecules, allowing for their visualization and tracking in live cells and tissues.
特性
分子式 |
C17H16N2O5 |
|---|---|
分子量 |
328.32 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C17H16N2O5/c1-22-11-7-8-14(23-2)12(9-11)18-16(20)10-19-13-5-3-4-6-15(13)24-17(19)21/h3-9H,10H2,1-2H3,(H,18,20) |
InChIキー |
WEWMQMBJQXBNEC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3OC2=O |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)





![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)

